molecular formula C10H18O B12628550 (5S)-Dec-2-YN-5-OL CAS No. 918339-08-9

(5S)-Dec-2-YN-5-OL

Katalognummer: B12628550
CAS-Nummer: 918339-08-9
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: AWAIDFQDGYYQAU-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-Dec-2-YN-5-OL is an organic compound characterized by a specific stereochemistry at the fifth carbon atom This compound is part of the alkyne family, featuring a triple bond between the second and third carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-Dec-2-YN-5-OL typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-decyne and appropriate chiral catalysts.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride (NaH), and a chiral catalyst to ensure the correct stereochemistry at the fifth carbon.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-Dec-2-YN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkenes or alkanes.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(5S)-Dec-2-YN-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5S)-Dec-2-YN-5-OL involves its interaction with specific molecular targets:

    Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and receptors.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5R)-Dec-2-YN-5-OL: The enantiomer of (5S)-Dec-2-YN-5-OL with different stereochemistry.

    Dec-2-YN-5-OL: The racemic mixture containing both (5S) and (5R) forms.

    Dec-2-YN-5-ONE: A related compound where the hydroxyl group is replaced by a ketone.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer and other similar compounds.

Eigenschaften

CAS-Nummer

918339-08-9

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(5S)-dec-2-yn-5-ol

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3,5,7-9H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

AWAIDFQDGYYQAU-SNVBAGLBSA-N

Isomerische SMILES

CCCCC[C@@H](CC#CC)O

Kanonische SMILES

CCCCCC(CC#CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.